1-(4-Bromo-2-hydroxyphenyl)propan-1-one
Overview
Description
1-(4-Bromo-2-hydroxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization for Anesthetics
- 1-(4-Bromo-2-hydroxyphenyl)propan-1-one has been studied for its potential use in intravenous anesthetics. The compound was synthesized and biologically examined along with its derivatives, exploring their possible application in anesthesia (Stenlake et al., 1989).
Antimicrobial and Antiradical Activity
- Research has explored the synthesis of a series of derivatives of this compound, testing them for antimicrobial and antioxidant properties. These derivatives demonstrated lower biological activities compared to certain types of beta blockers, but still presented notable antimicrobial and antiradical properties (Čižmáriková et al., 2020).
Transition Metal Complexes and Antimicrobial Studies
- The compound has been used in the synthesis of new ligands and their transition metal complexes. These complexes were characterized and showed moderate to excellent antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Sampal et al., 2018).
Use in Liquid Crystalline Dendrimers
- The compound's derivatives have been synthesized and characterized for their application in thermotropic liquid crystalline dendrimers. These dendrimers are of interest due to their unique properties and potential applications in various fields, including materials science (Percec et al., 1994).
Bioremediation Applications
- A study focused on the bioremediation of Bisphenol A using a fungus, with this compound being a related compound in this context. The research demonstrated the potential of certain fungi in degrading environmental pollutants, which could have significant implications for environmental clean-up and bioremediation efforts (Chhaya & Gupte, 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPNEVIZAJTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170356 | |
Record name | Propiophenone, 4-bromo-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17764-92-0 | |
Record name | Propiophenone, 4-bromo-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiophenone, 4-bromo-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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